4,5-Diamino-o-anisic acid

Vue d'ensemble

Description

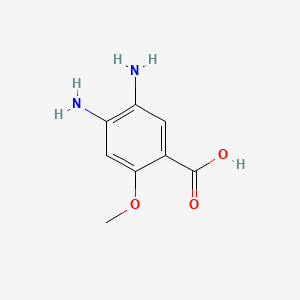

4,5-Diamino-o-anisic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

4,5-Diamino-o-anisic acid, also known as 2-methoxy-5,6-diaminobenzoic acid, features a methoxy group and two amino groups on the benzene ring. This unique structure contributes to its biological activity, making it a valuable compound in research.

Pharmaceutical Applications

-

Antimicrobial Activity

- Overview : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against multi-drug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .

-

Anti-inflammatory Effects

- Overview : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively.

- Case Study : In murine models of arthritis, administration of this compound led to a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

-

Cancer Treatment

- Overview : There is emerging evidence supporting the use of this compound in cancer therapy.

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Biochemical Applications

-

Protein Cross-linking Inhibition

- Overview : The compound has potential applications in preventing protein cross-linking associated with aging and diabetes-related complications.

- Research Findings : Studies indicate that compounds like this compound can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases .

- Food Preservation

Data Tables

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amino groups (-NH₂) undergo oxidation to form quinoid structures, a key pathway for generating bioactive derivatives:

-

Formation of 1,2-benzoquinones : Under oxidative conditions (e.g., with copper complexes or air), the diamino group is converted to a 1,2-benzoquinone scaffold. This reaction is critical for synthesizing antitumor agents, as demonstrated in studies where similar diamines yielded cytotoxic 4,5-diaziridinyl-1,2-benzoquinones .

Mechanistic Insight :

-

Copper-mediated stabilization of intermediates prevents over-oxidation .

-

Radical pathways dominate under photolytic or thermal initiation .

Diazotization and Azo Coupling

The aromatic amines participate in diazotization, forming diazonium salts that enable coupling reactions:

-

Synthesis of azo dyes : Reaction with nitrous acid (HNO₂) generates diazonium intermediates, which couple with electron-rich aromatics (e.g., phenols) to form colored azo compounds.

| Step | Conditions | Outcome |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt formation |

| Coupling | β-naphthol, pH 9–10 | Red-orange azo dye |

Key Limitation : Steric hindrance from the methoxy and carboxylic acid groups may reduce coupling efficiency .

Carboxylic Acid Reactivity

The -COOH group undergoes classical acid-derived transformations:

3.1. Esterification and Amidation

-

Methyl ester formation : Treatment with methanol/H₂SO₄ yields the methyl ester, enhancing solubility for further reactions .

-

Peptide coupling : Carbodiimide-mediated activation (e.g., EDC/HOBt) facilitates amide bond formation with amines .

3.2. Decarboxylation

Under thermal or radical conditions, the carboxylic acid group is lost as CO₂:

-

Radical decarboxylation : In the presence of halogen donors (CCl₄, BrCCl₃), Pb(OAc)₄, or Barton esters, decarboxylation generates aryl radicals, which abstract halogens to yield halogenated products .

| Pathway | Reagents | Product |

|---|---|---|

| Hunsdiecker-type | Pb(OAc)₄, Br₂ | 4,5-Diamino-2-methoxybromobenzene |

| Barton decarboxylation | Barton ester, CCl₄ | Chlorinated derivatives |

Nitrosamine Formation

Primary amines are susceptible to nitrosation under acidic conditions with nitrite (NO₂⁻), forming carcinogenic N-nitrosamines:

| Risk Factor | Mitigation Strategy | Efficacy |

|---|---|---|

| Low pH (e.g., gastric fluid) | Ascorbic acid (1 wt %) | >90% inhibition |

| Nitrite-contaminated excipients | Histidine (20 eq) | 91% reduction |

Critical Note :

-

Stability studies show rapid N-nitrosamine formation in APIs exposed to atmospheric NOₓ, necessitating rigorous scavenger use during formulation .

Protection/Deprotection Strategies

Amino groups are protected to direct reactivity:

-

Photolabile protecting groups : 6-Nitroveratryloxycarbonyl (NVOC) enables spatially controlled deprotection in solid-phase synthesis .

-

Acetylation : Acetic anhydride/pyridine yields N-acetyl derivatives, stabilizing the amine during storage.

Complexation with Metals

The amino and carboxylic acid groups chelate metal ions, forming coordination complexes:

Propriétés

Numéro CAS |

59338-91-9 |

|---|---|

Formule moléculaire |

C8H10N2O3 |

Poids moléculaire |

182.18 g/mol |

Nom IUPAC |

4,5-diamino-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |

Clé InChI |

LYFZXIXVTGAHSZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1C(=O)O)N)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.